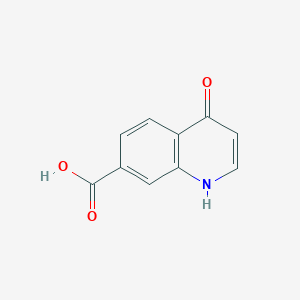
4-Hydroxyquinoline-7-carboxylic acid
Vue d'ensemble
Description
4-Hydroxyquinoline-7-carboxylic acid is a compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 g/mol . The compound is also known by other names such as 4-oxo-1H-quinoline-7-carboxylic acid and 4-oxo-1,4-dihydroquinoline-7-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxyquinolines has been studied extensively. For instance, starting from 4-hydroxyquinolines (4HQs), aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine . The reaction also afforded the formation of bisquinoline derivatives . A new 1H-azeto [1,2-a]quinoline derivative was synthesized in two different ways; namely starting from the aminomethylated product or from the ester-hydrolysed 4HQ .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety . The compound has a bicyclic structure and exhibits typical phenolic properties due to the presence of the phenolic group .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place affording the formation of the corresponding benzylidene derivatives, with the concomitant generation of bisquinolines .
Physical and Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The compound has a Topological Polar Surface Area of 66.4 Ų . The compound is Canonicalized .
Applications De Recherche Scientifique
Photolabile Protecting Group in Biological Research
4-Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been developed as photolabile protecting groups for carboxylic acids. They demonstrate greater photon efficiency compared to other compounds and are sensitive to multiphoton-induced photolysis, making them useful for in vivo studies. BHQ's solubility and low fluorescence properties are particularly advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Antioxidative and Prooxidative Effects
Research on 4-hydroxyquinoline derivatives reveals their potential antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. The effectiveness of these compounds as antioxidants is influenced by their structural variations and their distribution within different reaction systems. This research provides insights into their potential as therapeutic agents (Liu et al., 2002).
Electrochemistry and Spectroelectrochemistry
The electrochemical behavior of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, has been studied in aprotic environments. These studies involve techniques like cyclic voltammetry, spectroelectrochemistry, and molecular orbital calculations, providing insights into the oxidation mechanisms of these compounds. This research is crucial for understanding electron transfer processes in biological systems (Sokolová et al., 2015).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in specific tautomer emissions. This phenomenon is significant in understanding proton relay systems and proton transfer processes in electronically excited states (Tang et al., 2011).
Inclusion Complexes and Antioxidative Effects
Studies have explored the formation of β-cyclodextrin inclusion complexes with 4-hydroxyquinoline derivatives, focusing on their antioxidative effects on free-radical-induced hemolysis. Such research is fundamental in developing novel drug candidates with enhanced therapeutic properties (Liu et al., 2003).
Photoinduced Dimerization
Research on 2-Hydroxyquinoline-4-carboxylic acid, a medically significant intermediate, has shown its potential for photoinduced [2 + 2] dimerization under specific conditions. This has implications in the field of photodimerization and its application in material science and pharmaceuticals (Qin et al., 2012).
Radiochemiluminescence Studies
Carboxyquinolines like 4-Hydroxyquinoline-7-carboxylic acid have been studied for their radiochemiluminescence properties. This research is particularly relevant for developing new radiation dosimeters and for analytical applications in various fields (Papadopoulos et al., 2000).
Mécanisme D'action
Target of Action
4-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, is known to have a broad range of pharmacological potential . Quinoline derivatives are considered “privileged structures” due to their ability to bind to a diverse range of targets with high affinities . They form the core moiety of antibacterials such as norfloxacin, nalidixic acid, ciprofloxacin, and cinoxacin .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some quinoline derivatives have demonstrated promising antiproliferative potency and selectivity towards certain cancer cells .
Biochemical Pathways
It’s known that the 2-carboxylic acid derivative of 4-hydroxyquinoline, kynurenic acid (kyna), is an endogenous metabolite produced in both humans and rodents . KYNA is a potential neuroprotective agent, suggesting that this compound might also influence pathways related to neuroprotection .
Pharmacokinetics
The synthesis of quinoline derivatives has been optimized for improved yield , which could potentially impact the bioavailability of this compound.
Result of Action
Some quinoline derivatives have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that this compound might also have selective cytotoxic effects.
Action Environment
The synthesis of quinoline derivatives has been carried out under various conditions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods could potentially influence the action and stability of this compound.
Safety and Hazards
While specific safety and hazard information for 4-Hydroxyquinoline-7-carboxylic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
Orientations Futures
The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Some derivatives of 4-Hydroxyquinoline have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that this compound and its derivatives could have potential applications in cancer treatment.
Analyse Biochimique
Biochemical Properties
4-Hydroxyquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as 2-oxoglutarate-dependent dioxygenases . These enzymes are essential for various cellular processes, including DNA repair and demethylation. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule. For instance, this compound can inhibit the activity of 2-oxoglutarate-dependent dioxygenases by binding to their active sites . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound may also interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have also reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of enzymes involved in the kynurenine pathway, a key metabolic pathway in tryptophan metabolism. This inhibition can lead to changes in the levels of metabolites, such as kynurenic acid and quinolinic acid, which play essential roles in neuroprotection and neurotoxicity, respectively.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in mitochondria can affect mitochondrial function and energy production.
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948573-55-5, 1150618-22-6 | |
| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



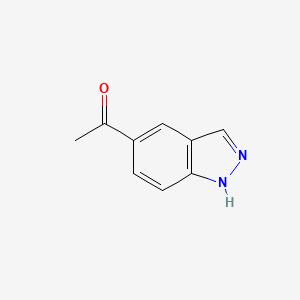
![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)
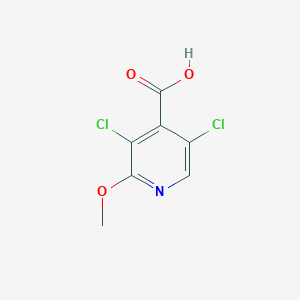
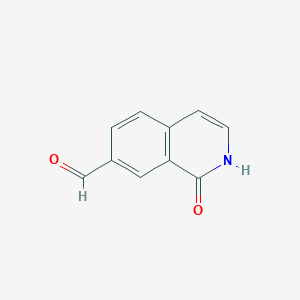


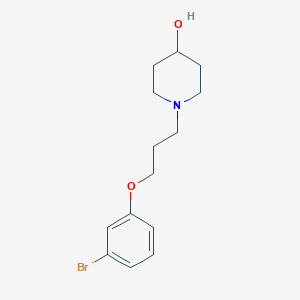
![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)
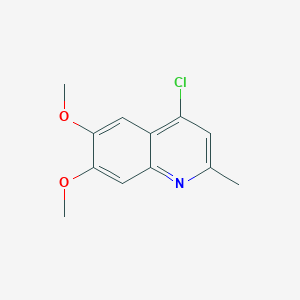
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)


